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Compound of Interest

Compound Name: 2-Aminobenzaldehyde

Cat. No.: B1207257

Spectroscopic Profile of 2-Aminobenzaldehyde:
A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
aminobenzaldehyde (C7H7NO), a versatile building block in organic synthesis. The following
sections detail its proton nuclear magnetic resonance (*H NMR), carbon-13 nuclear magnetic
resonance (13C NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) data. Detailed
experimental protocols for acquiring this data are also provided to ensure reproducibility and
aid in method development.

Spectroscopic Data Summary

The key spectroscopic data for 2-aminobenzaldehyde are summarized in the tables below for
easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: *H NMR Spectroscopic Data of 2-Aminobenzaldehyde
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Chemical Shift L. Coupling .

Multiplicity Constant (J) Assighment Solvent
(3) ppm o,
9.85 S - CHO CDCls
7.46 dd 77,15 Ar-H CDClIs
7.32-7.26 m - Ar-H CDCls
6.76 - 6.70 m - Ar-H CDCls
6.63 d 8.4 Ar-H CDCls
6.12 s (br) - NH:2 CDCls
9.87 S - CHO DMSO-ds
7.56 - 7.46 m - Ar-H DMSO-ds
7.30 m - Ar-H DMSO-ds
7.20 s (br) - NH: DMSO-ds
6.84 d 8.4 Ar-H DMSO-ds
6.62 d 0.8 Ar-H DMSO-ds

Table 2: 13C NMR Spectroscopic Data of 2-Aminobenzaldehyde

Chemical Shift (6) ppm Assignment Solvent

194.33 C=0 DMSO-de
151.19 C-NH:2 DMSO-ds
136.02 Ar-C DMSO-de
135.45 Ar-C DMSO-de
118.34 Ar-C DMSO-de
116.36 Ar-C DMSO-ds
115.47 Ar-C DMSO-ds
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Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands of 2-Aminobenzaldehyde

Wavenumber (cm~?) Intensity Assignment

N-H Stretch (asymmetric and

3400 - 3300 Strong, Broad symmetric)
1680 - 1660 Strong C=0 Stretch (aldehyde)
1620 - 1580 Medium-Strong N-H Bend and C=C Aromatic
Stretch
1300 - 1200 Medium C-N Stretch
Note: Data typically acquired using the KBr pellet method.
Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data of 2-Aminobenzaldehyde
m/z Interpretation
121 [M]* (Molecular lon)
120 [M-H]*+
93 [M-COJ*
65 [CsHs]*

Note: Fragmentation pattern is characteristic of electron ionization (El) mass spectrometry.

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below. These
protocols are intended to serve as a guide and may require optimization based on the specific
instrumentation used.
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'H and **C NMR Spectroscopy

e Sample Preparation:
o Weigh approximately 5-10 mg of 2-aminobenzaldehyde.

o Dissolve the sample in approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCIs or
DMSO-ds) in a clean, dry vial.

o Transfer the solution to a 5 mm NMR tube.
e Instrument Parameters (*H NMR):

o Spectrometer: 400 MHz or higher field strength.

o Pulse Sequence: Standard single-pulse sequence (e.g., 'zg30').

o Number of Scans: 16-64, depending on sample concentration.

o Relaxation Delay (D1): 1-2 seconds.

o Acquisition Time: 2-4 seconds.

o Spectral Width: 0-12 ppm.

o Reference: Tetramethylsilane (TMS) at O ppm or residual solvent peak.
e Instrument Parameters (33C NMR):

o Spectrometer: 100 MHz or higher.

[e]

Pulse Sequence: Proton-decoupled pulse sequence (e.g., 'zgpg30').

o

Number of Scans: 512-2048, due to the low natural abundance of 13C.

[¢]

Relaxation Delay (D1): 2-5 seconds.

[¢]

Acquisition Time: 1-2 seconds.
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o Spectral Width: 0-220 ppm.

o Reference: TMS at 0 ppm or residual solvent peak.

Fourier-Transform Infrared (FTIR) Spectroscopy

o Sample Preparation (KBr Pellet Method):

o Thoroughly dry spectroscopic grade potassium bromide (KBr) in an oven at ~110°C for 2-4
hours to remove moisture.

o In an agate mortar, grind 1-2 mg of 2-aminobenzaldehyde with approximately 100-200
mg of the dried KBr until a fine, homogeneous powder is obtained.

o Place the mixture into a pellet-forming die.

o Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or semi-
transparent pellet.

o Data Acquisition:

o Spectrometer: A standard FTIR spectrometer.

o

Scan Range: 4000-400 cm~2,

Resolution: 4 cm~1.

[¢]

Number of Scans: 16-32.

o

[e]

Background: A background spectrum of the empty sample compartment or a pure KBr
pellet should be collected and subtracted from the sample spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

e Sample Preparation:

o Prepare a dilute solution of 2-aminobenzaldehyde (e.g., 1 mg/mL) in a volatile organic
solvent such as dichloromethane or ethyl acetate.
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¢ GC-MS Parameters:

o Gas Chromatograph:

» Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25
mm x 0.25 pm).

» |njector Temperature: 250°C.

= Oven Program: Start at 50-70°C, hold for 1-2 minutes, then ramp at 10-20°C/min to
250-280°C.

» Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

= Injection Volume: 1 pL.

o Mass Spectrometer:

lonization Mode: Electron lonization (El) at 70 eV.[1]

Mass Range: m/z 40-400.

lon Source Temperature: 230°C.

Transfer Line Temperature: 280°C.

Visualized Workflow

The following diagram illustrates a typical workflow for the comprehensive spectroscopic
analysis of a chemical compound like 2-aminobenzaldehyde.
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Caption: A logical workflow for the spectroscopic analysis of 2-aminobenzaldehyde.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1207257#spectroscopic-data-of-2-
aminobenzaldehyde-1h-nmr-13c-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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